N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
N~1~-{2-[(6,7-DIMETHOXY-1-ISOQUINOLYL)METHYL]-4,5-DIMETHOXYPHENYL}-2-(2-NAPHTHYLOXY)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes isoquinoline and naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{2-[(6,7-DIMETHOXY-1-ISOQUINOLYL)METHYL]-4,5-DIMETHOXYPHENYL}-2-(2-NAPHTHYLOXY)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds such as 6,7-dimethoxy-1-isoquinoline and 2-naphthyloxy acetic acid. These intermediates are then subjected to various chemical reactions, including methylation, acetylation, and condensation reactions, under controlled conditions to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N~1~-{2-[(6,7-DIMETHOXY-1-ISOQUINOLYL)METHYL]-4,5-DIMETHOXYPHENYL}-2-(2-NAPHTHYLOXY)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions may produce isoquinoline derivatives .
Scientific Research Applications
N~1~-{2-[(6,7-DIMETHOXY-1-ISOQUINOLYL)METHYL]-4,5-DIMETHOXYPHENYL}-2-(2-NAPHTHYLOXY)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N1-{2-[(6,7-DIMETHOXY-1-ISOQUINOLYL)METHYL]-4,5-DIMETHOXYPHENYL}-2-(2-NAPHTHYLOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone
- 2-[6,7-Dimethoxy-1-isoquinolyl)methyl]-4,5-dimethoxyacetophenone
Uniqueness
N~1~-{2-[(6,7-DIMETHOXY-1-ISOQUINOLYL)METHYL]-4,5-DIMETHOXYPHENYL}-2-(2-NAPHTHYLOXY)ACETAMIDE is unique due to its specific combination of isoquinoline and naphthyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C32H30N2O6 |
---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C32H30N2O6/c1-36-28-15-22-11-12-33-27(25(22)17-30(28)38-3)14-23-16-29(37-2)31(39-4)18-26(23)34-32(35)19-40-24-10-9-20-7-5-6-8-21(20)13-24/h5-13,15-18H,14,19H2,1-4H3,(H,34,35) |
InChI Key |
YTSPVEMKLUCYAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NC(=O)COC4=CC5=CC=CC=C5C=C4)OC)OC)OC |
Origin of Product |
United States |
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